molecular formula C48H48N12 B12055949 Ethylenediamine/triformylbenzene cage

Ethylenediamine/triformylbenzene cage

Cat. No.: B12055949
M. Wt: 793.0 g/mol
InChI Key: GUTZSUDNSFKJNV-UHFFFAOYSA-N
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Description

Ethane diamine cycloimine organic cage is a complex organic compound with the empirical formula C48H48N12. It is known for its unique cage-like structure, which makes it a significant subject of study in the field of supramolecular chemistry. This compound is often referred to as a porous organic cage due to its ability to form stable, crystalline structures with intrinsic porosity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane diamine cycloimine organic cage typically involves a one-step amidation reaction. This process uses ethane diamine and cycloimine as starting materials, which undergo a series of condensation reactions to form the cage structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the cage .

Industrial Production Methods

Industrial production of ethane diamine cycloimine organic cage is not widely documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process may involve scaling up the reaction conditions and optimizing the use of solvents and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethane diamine cycloimine organic cage undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ethane diamine cycloimine organic cage include:

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the cage, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of ethane diamine cycloimine organic cage involves its ability to form stable, porous structures that can encapsulate and release molecules in a controlled manner. This property is attributed to the dynamic covalent chemistry of the compound, which allows it to form reversible bonds with other molecules. The molecular targets and pathways involved in its action include interactions with specific receptors and enzymes, which can lead to various biological effects .

Comparison with Similar Compounds

Ethane diamine cycloimine organic cage is unique compared to other similar compounds due to its high stability and intrinsic porosity. Similar compounds include:

Properties

Molecular Formula

C48H48N12

Molecular Weight

793.0 g/mol

IUPAC Name

5,8,16,19,27,30,38,41,46,49,54,57-dodecazaheptacyclo[21.21.6.612,34.13,43.110,14.121,25.132,36]hexaconta-1(44),2,4,8,10(60),11,13,15,19,21(59),22,24,26,30,32(52),33,35,37,41,43(51),45,49,53,57-tetracosaene

InChI

InChI=1S/C48H48N12/c1-2-50-26-38-15-41-18-42(16-38)30-54-8-10-58-34-46-20-44-22-48(24-46)36-60-12-11-59-35-47-21-43(19-45(23-47)33-57-9-7-53-29-41)31-55-5-3-51-27-39-13-37(25-49-1)14-40(17-39)28-52-4-6-56-32-44/h13-36H,1-12H2

InChI Key

GUTZSUDNSFKJNV-UHFFFAOYSA-N

Isomeric SMILES

C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=C3)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=N1

Canonical SMILES

C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=NCCN=C3)C=N1

Origin of Product

United States

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